molecular formula C21H16N4O3 B7602927 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate

Cat. No.: B7602927
M. Wt: 372.4 g/mol
InChI Key: DBZKCAUUTNOYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining an indole moiety and a 3-aminopyrazine carboxylate ester. The indole core (2-phenyl-1H-indol-3-yl) is linked via a 2-oxoethyl group to the pyrazine ring, which is substituted with an amino group at position 3 and a carboxylate ester at position 2.

Properties

IUPAC Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 3-aminopyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c22-20-19(23-10-11-24-20)21(27)28-12-16(26)17-14-8-4-5-9-15(14)25-18(17)13-6-2-1-3-7-13/h1-11,25H,12H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZKCAUUTNOYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=NC=CN=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole-3-carboxaldehyde with ethyl 3-aminopyrazine-2-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation also enhances the efficiency of the production process. Additionally, green chemistry principles are applied to minimize the use of hazardous solvents and reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinones, while reduction can produce alcohols or amines

Scientific Research Applications

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects. The compound’s structure is similar to that of many pharmaceuticals, making it a candidate for the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The pyrazine ring can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-Cyano-3-(1-(2-oxo-2-(phenylamino)-ethyl)-1H-indol-3-yl) acrylate
  • Structural Difference: Replaces the 3-aminopyrazine carboxylate with a cyano-acrylate group.
  • However, this reduces metabolic stability compared to the ester-linked pyrazine in the target compound .
  • Biological Activity: Demonstrated anticancer properties via aminopeptidase N inhibition .
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate
  • Structural Difference: Substitutes the indole with a methoxyphenylmethylamino group.
  • Impact : Loss of the indole’s aromatic π-system may reduce affinity for receptors requiring hydrophobic interactions. The methoxy group could improve solubility but decrease lipophilicity .

Core Scaffold Modifications

3-(2-Ethoxyphenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide
  • Structural Difference : Replaces the pyrazine carboxylate with a pyrazole carbohydrazide.
[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-aminopyrazine-2-carboxylate
  • Structural Difference : Replaces the indole with a tetrahydronaphthalene group.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Synthetic Yield (If Reported) Notable Biological Activity
Target Compound Indole + pyrazine 3-Aminopyrazine carboxylate ester N/A Potential dual-target engagement
2-Cyano-3-(1-(2-oxo-2-(phenylamino)-ethyl)-1H-indol-3-yl) acrylate Indole + acrylate Cyano, acrylate Not reported Aminopeptidase N inhibition (anticancer)
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate Phenyl + pyrazine Methoxyphenylmethylamino Not reported Improved solubility, reduced lipophilicity
3-(2-Ethoxyphenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide Pyrazole + indole Carbohydrazide Not reported Susceptibility to hydrolysis
Hexacyclic pyrazolamide derivatives Pyrazole Carboxamide 58% (hexacyclic) vs. 50% (heptacyclic) Higher economic viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.